REACTION_SMILES
|
[CH3:19][OH:20].[I-:18].[I:16].[K+:17].[NH:10]1[C:11](=[S:15])[NH:12][CH2:13][CH2:14]1.[OH2:21].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[IH:18].[nH:1]1[cH:2][c:3]([S:15][C:11]2=[N:10][CH2:14][CH2:13][NH:12]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S=C1NCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2[nH]ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
I
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(SC3=NCCN3)c[nH]c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |